molecular formula C8H3Cl3N2 B2396259 2,3,5-Trichloroquinoxaline CAS No. 2958-86-3

2,3,5-Trichloroquinoxaline

Cat. No.: B2396259
CAS No.: 2958-86-3
M. Wt: 233.48
InChI Key: FJUXLHCHAWOMEV-UHFFFAOYSA-N
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Description

2,3,5-Trichloroquinoxaline is a heterocyclic compound that has garnered significant attention in various fields of research due to its unique chemical structure and biological properties. It is a chlorinated derivative of quinoxaline, which is a bicyclic aromatic compound containing a pyrazine ring fused with a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trichloroquinoxaline typically involves the chlorination of quinoxaline derivatives. One common method is the reaction of quinoxaline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 3, and 5 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trichloroquinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoxalines, while oxidation and reduction can lead to quinoxaline oxides or reduced quinoxalines .

Scientific Research Applications

2,3,5-Trichloroquinoxaline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3,5-Trichloroquinoxaline involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to various biological effects. For example, it has been shown to inhibit kinase activity, which plays a crucial role in cell signaling pathways. The compound’s chlorinated structure allows it to interact with these targets effectively, leading to its observed biological activities .

Comparison with Similar Compounds

  • 2,3,6-Trichloroquinoxaline
  • 2,3-Dichloroquinoxaline
  • 4,6,7-Trichloroquinoline
  • 2-Methyl-4,5,7-trichloroquinoline

Comparison: 2,3,5-Trichloroquinoxaline is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Compared to 2,3,6-Trichloroquinoxaline, it has different reactivity and biological activity due to the position of the chlorine atoms. Similarly, other trichloroquinoline derivatives have different substitution patterns, leading to variations in their chemical behavior and applications .

Biological Activity

2,3,5-Trichloroquinoxaline is a chlorinated derivative of quinoxaline, a bicyclic compound known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8H3Cl3N2
  • IUPAC Name : this compound
  • Chemical Structure : The compound features a quinoxaline backbone with three chlorine substituents at the 2nd, 3rd, and 5th positions.

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. The presence of chlorine atoms enhances its binding affinity to these targets.
  • Receptor Modulation : It may act on various receptors, influencing signaling pathways related to inflammation and immune responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

Several studies have explored the potential anticancer effects of this compound:

  • Cell Line Studies : In vitro studies on cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation.
  • Mechanistic Insights : The compound may activate caspase pathways leading to programmed cell death in cancer cells.

Case Studies

  • In Vitro Studies on Bacterial Strains :
    • A study conducted by Mohd Radzuan et al. (2023) evaluated the antimicrobial efficacy of trichloroquinoxaline derivatives. Results showed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity :
    • In a recent investigation by Phongphane et al. (2024), this compound was tested on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM .

Comparative Biological Activity

To better understand the unique properties of this compound compared to other quinoxaline derivatives, the following table summarizes key biological activities:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compound Effective against multiple strainsInduces apoptosis in cancer cellsEnzyme inhibition and receptor modulation
2,3-Dichloroquinoxaline Limited effectivenessModerate activitySimilar mechanisms but less potent
2,6-Dichloroquinoxaline Effective against fungiWeak anticancer effectsDifferent binding characteristics

Properties

IUPAC Name

2,3,5-trichloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3N2/c9-4-2-1-3-5-6(4)13-8(11)7(10)12-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUXLHCHAWOMEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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